molecular formula C4H10N2O2 B1593989 Propan-2-yl hydrazinecarboxylate CAS No. 6271-30-3

Propan-2-yl hydrazinecarboxylate

Cat. No. B1593989
CAS RN: 6271-30-3
M. Wt: 118.13 g/mol
InChI Key: PHHLRHSOQWTNBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Propan-2-yl hydrazinecarboxylate involves the condensation reaction of benzyl carbazate with ketones . Another synthesis method involves the reaction of benzyl carbazate with alkyl and heteroaryl ketones .


Molecular Structure Analysis

The molecular structure of Propan-2-yl hydrazinecarboxylate is characterized by its molecular formula C4H10N2O2. More detailed structural information may be obtained through spectroscopic techniques such as IR, NMR, and X-ray diffraction .


Physical And Chemical Properties Analysis

Propan-2-yl hydrazinecarboxylate is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.13 g/mol. More detailed physical and chemical properties may be obtained from specialized databases or experimental studies .

Scientific Research Applications

Synthesis of Pyrrole Derivatives

Propan-2-yl hydrazinecarboxylate: is instrumental in the synthesis of pyrrole derivatives, which are a class of compounds with significant therapeutic potential. Pyrrole-containing analogs exhibit a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, and anticancer properties . The versatility of pyrrole derivatives makes them valuable in medicinal chemistry for designing new drugs.

Antimicrobial Agents

The compound can be used to create antimicrobial agents. By incorporating it into various molecular frameworks, researchers can develop new antibiotics, antifungal, and antiprotozoal medications. This is particularly important in the fight against drug-resistant strains of bacteria and other pathogens .

Anti-Inflammatory Applications

Propan-2-yl hydrazinecarboxylate may also serve as a precursor for anti-inflammatory drugs. Its modification and incorporation into different molecular structures can lead to the development of novel anti-inflammatory agents, which are crucial for treating conditions like arthritis and other inflammatory diseases .

Cholesterol-Lowering Drugs

The compound’s derivatives can be explored for their potential in creating cholesterol-lowering drugs. By inhibiting specific enzymes or receptors, these derivatives can help manage high cholesterol levels, reducing the risk of cardiovascular diseases .

Antitumor Agents

There is potential for Propan-2-yl hydrazinecarboxylate to be used in the synthesis of antitumor agents. Its derivatives can target various pathways involved in cancer cell proliferation and survival, offering new avenues for cancer treatment .

Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of pharmaceutical intermediates. For instance, it can be used in the resolution of racemic mixtures to produce enantiomerically pure or enriched mexiletine intermediates and analogs, which are important for creating drugs with better efficacy and fewer side effects .

properties

IUPAC Name

propan-2-yl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHLRHSOQWTNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284206
Record name Propan-2-yl hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl hydrazinecarboxylate

CAS RN

6271-30-3
Record name 6271-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36232
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propan-2-yl hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (propan-2-yloxy)carbohydrazide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Amabili, M Calvaresi, G Martelli… - European Journal of …, 2019 - Wiley Online Library
N α ‐acylated β 2,3 ‐3‐azapeptides, or α‐hydrazidopeptides, of different lengths were synthesized starting from a conformationally restricted imidazolidinone‐tethered monomer. The …
P Amabili, M Calvaresi, G Martelli, M Orena… - Eur J Org …, 2019 - academia.edu
Nα-acylated β2, 3-3-azapeptides, or α-hydrazidopeptides, of different lengths were synthesized starting from a conformationally restricted imidazolidinone-tethered monomer. The …
Number of citations: 0 www.academia.edu
T Krüger, R Oelmüller, B Luckas - Endocytobiosis & Cell …, 2012 - search.ebscohost.com
In the recent past, the nonproteinogenic amino acid βNmethylaminoLalanine (BMAA) has attracted public interest due to controversial discussions about the original producer of this …
Number of citations: 6 search.ebscohost.com
P Amabili - 2017 - iris.univpm.it
Con lo scopo di ottenere nuovi foldameri (oligomeri con un folding prevedibile), sono stati sintetizzati nuovi mimici di β-peptidi caratterizzati dalla formale sostituzione Cβ→ Nβ (acile) …
Number of citations: 2 iris.univpm.it
LS Doyle - 2009 - eprints.nuim.ie
This thesis describes the preparation and use of a range of N-unsubstituted bicyclic isoxazolidines as potential organocatalysts in iminium ion and enamine catalysis. The first chapter …
Number of citations: 1 eprints.nuim.ie

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